molecular formula C7H5F3N2O2 B1449895 6-Amino-2-(trifluoromethyl)nicotinic acid CAS No. 1060810-75-4

6-Amino-2-(trifluoromethyl)nicotinic acid

Cat. No. B1449895
CAS RN: 1060810-75-4
M. Wt: 206.12 g/mol
InChI Key: RVOSMYTZVAAZBL-UHFFFAOYSA-N
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Description

6-Amino-2-(trifluoromethyl)nicotinic acid is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It has been studied as a promising RNase H dual inhibitor, which could be a novel HIV-1 inhibitor .


Synthesis Analysis

A practical synthesis of 4-amino-2-(trifluoromethyl)nicotinic acid is described. 2-(Trifluoromethyl)pyridine was lithiated using lithium 2,2,6,6-tetramethylpiperidide (LTMP) in the presence of 1,3-dimethyl-2-imidazolidinone (DMI) and followed by CO2 quench to give the C-3 carboxylation product .


Molecular Structure Analysis

The molecular structure of this compound can be found in databases like ChemSpider and PubChem .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a density of 1.5±0.1 g/cm3, boiling point of 259.3±40.0 °C at 760 mmHg, vapour pressure of 0.0±0.6 mmHg at 25°C, and an enthalpy of vaporization of 52.5±3.0 kJ/mol .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Methods: A practical method for synthesizing 4-amino-2-(trifluoromethyl)nicotinic acid involves lithiating 2-(trifluoromethyl)pyridine, followed by carboxylation and iodination, and then coupling with tert-butyl carbamate under palladium-catalyzed conditions (Li et al., 2010).

Biological and Pharmacological Research

  • Nicotinic Acid Receptors

    Studies have identified receptors for nicotinic acid, such as PUMA-G and HM74, which are involved in lipid metabolism and may influence the anti-lipolytic effect of nicotinic acid in adipose tissue (Tunaru et al., 2003).

  • Metabolic Pathways in Plants

    Research on [5,6-13C2]Nicotinic acid has provided insights into its incorporation into tobacco alkaloids, helping to understand plant metabolic pathways (Leete, 1977).

  • Antibacterial Properties

    A series of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives synthesized from 2-amino-4,6-substituted phenyl-4-(trifluoromethyl)nicotinamides showed significant antibacterial activity against various bacteria (Bheemanapalli et al., 2008).

Advanced Material Synthesis

  • COMT Inhibitor Production

    Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors has been achieved, proving crucial for the production of COMT inhibitors (Kiss et al., 2008).

  • Vasorelaxation and Antioxidation Properties

    Thionicotinic acid derivatives exhibit potential as novel vasorelaxants and antioxidants, offering new avenues for therapeutic development (Prachayasittikul et al., 2010).

Receptor Identification and Mechanism of Action

  • Receptor Identification: The discovery of the G protein-coupled receptor HM74A as a high-affinity receptor for nicotinic acid has opened new possibilities for drug discovery in treating dyslipidemia (Wise et al., 2003).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the target organs being the respiratory system .

Future Directions

The persistence of the AIDS epidemic, and the life-long treatment required, indicate the constant need for novel HIV-1 inhibitors. In this scenario, the HIV-1 Reverse Transcriptase (RT)-associated ribonuclease H (RNase H) function is a promising drug target . Therefore, compounds developed on the 2-amino-6-(trifluoromethyl)nicotinic acid scaffold, such as 6-Amino-2-(trifluoromethyl)nicotinic acid, could play a significant role in future research and drug development.

Biochemical Analysis

Biochemical Properties

6-Amino-2-(trifluoromethyl)nicotinic acid plays a significant role in biochemical reactions due to its unique structure. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit the activity of HIV-1 reverse transcriptase-associated ribonuclease H, an enzyme crucial for viral replication . This inhibition occurs through allosteric interactions, where the compound binds to a site other than the enzyme’s active site, causing conformational changes that reduce enzyme activity

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In studies involving HIV-1 infected cells, this compound has demonstrated the ability to inhibit viral replication, thereby reducing the viral load This effect is achieved by interfering with the reverse transcription process, which is essential for the virus to replicate its genetic material

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. As mentioned earlier, it acts as an allosteric inhibitor of HIV-1 reverse transcriptase-associated ribonuclease H . By binding to a site distinct from the enzyme’s active site, it induces conformational changes that hinder the enzyme’s function. This mechanism not only inhibits the enzyme’s activity but also affects the overall viral replication process. Additionally, the compound may interact with other biomolecules, potentially influencing their activity and stability.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, maintaining its inhibitory effects on HIV-1 reverse transcriptase-associated ribonuclease H over extended periods

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits HIV-1 replication without causing significant cytotoxic effects . At higher doses, it may exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications. Threshold effects have been observed, where a minimum concentration is required to achieve the desired inhibitory effect on viral replication.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical factors that determine its efficacy. The compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution within cells . These interactions can influence its localization and accumulation, affecting its overall activity and stability. Understanding the transport mechanisms is essential for optimizing its therapeutic potential.

properties

IUPAC Name

6-amino-2-(trifluoromethyl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3N2O2/c8-7(9,10)5-3(6(13)14)1-2-4(11)12-5/h1-2H,(H2,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVOSMYTZVAAZBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1C(=O)O)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201212034
Record name 6-Amino-2-(trifluoromethyl)-3-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201212034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1060810-75-4
Record name 6-Amino-2-(trifluoromethyl)-3-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1060810-75-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Amino-2-(trifluoromethyl)-3-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201212034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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